molecular formula C22H17BrN2OS B11973370 3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B11973370
M. Wt: 437.4 g/mol
InChI Key: OLRRUNXTNYVQHS-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core substituted with a 4-bromophenyl group and a 2-methylbenzylsulfanyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-bromobenzyl chloride and a suitable base.

    Attachment of the 2-Methylbenzylsulfanyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinazolinone core or the bromophenyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazolinone derivatives or debrominated products.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, or infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylquinazolin-4(3H)-one: Lacks the bromophenyl and sulfanyl groups.

    3-(4-Chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.

    2-[(2-Methylbenzyl)sulfanyl]quinazolin-4(3H)-one: Lacks the bromophenyl group.

Uniqueness

The presence of the 4-bromophenyl and 2-methylbenzylsulfanyl groups may confer unique chemical reactivity and biological activity, distinguishing it from other quinazolinone derivatives.

Properties

Molecular Formula

C22H17BrN2OS

Molecular Weight

437.4 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C22H17BrN2OS/c1-15-6-2-3-7-16(15)14-27-22-24-20-9-5-4-8-19(20)21(26)25(22)18-12-10-17(23)11-13-18/h2-13H,14H2,1H3

InChI Key

OLRRUNXTNYVQHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Origin of Product

United States

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